Branebrutinib

Kinase selectivity Off-target activity BTK inhibitor safety

Branebrutinib (BMS-986195) delivers >5,000-fold selectivity over non-Tec kinases, ~100% sustained BTK occupancy at low doses, and complete preclinical efficacy in CIA/lupus models at 0.5 mg/kg—6- to 25-fold lower than ibrutinib. Its well-defined DDI profile enables combination therapy studies. Choose branebrutinib when target engagement kinetics and clean pharmacology are non-negotiable.

Molecular Formula C20H23FN4O2
Molecular Weight 370.4 g/mol
CAS No. 1912445-55-6
Cat. No. B606338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBranebrutinib
CAS1912445-55-6
SynonymsBMS-986195;  BMS986195;  BMS986195;  Branebrutinib,
Molecular FormulaC20H23FN4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
InChIInChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
InChIKeyVJPPLCNBDLZIFG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Branebrutinib (BMS-986195) CAS 1912445-55-6: Procurement-Relevant Overview of a Highly Selective Covalent BTK Inhibitor


Branebrutinib (BMS-986195) is a potent, covalent, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.1 nM in cell-free assays [1]. It exhibits >5,000-fold selectivity for BTK over a panel of 240 kinases outside the Tec family, with intra-family selectivity ranging from 9- to 1,010-fold [1][2]. The compound is orally bioavailable and has been advanced to Phase II clinical trials for autoimmune indications including rheumatoid arthritis, systemic lupus erythematosus, and primary Sjögren's syndrome [3][4].

Why Branebrutinib Cannot Be Substituted with Other BTK Inhibitors Without Compromising Key Performance Parameters


Branebrutinib exhibits a distinct selectivity profile, rapid and sustained BTK occupancy at low doses, and a unique pharmacokinetic signature that differentiates it from other covalent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib [1][2]. Its >5,000-fold selectivity over non-Tec family kinases and short plasma half-life coupled with prolonged target occupancy (~100% BTK occupancy sustained over 24 hours at ≤10 mg QD) are not uniformly achieved by other BTK inhibitors, meaning substitution with a generic BTK inhibitor would alter target engagement kinetics, off-target liability, and dosing requirements [1][2][3].

Quantitative Evidence Guide: Branebrutinib Differentiation from Comparator BTK Inhibitors


Kinase Selectivity: Branebrutinib Demonstrates >5,000-Fold Selectivity Over Non-Tec Kinases vs. Broader Inhibition by Ibrutinib

Branebrutinib exhibits >5,000-fold selectivity for BTK over a panel of 240 kinases outside the Tec family [1][2]. In contrast, ibrutinib inhibits multiple kinases beyond BTK, including ITK, EGFR, HER2, and HER4, due to its broader cysteine targeting [2]. Acalabrutinib, while more selective than ibrutinib, has been reported to inhibit >65% of kinases tested at 1 µM in KINOMEscan assays [3].

Kinase selectivity Off-target activity BTK inhibitor safety

BTK Occupancy Kinetics: Branebrutinib Achieves 100% Occupancy at Low Dose (10 mg) with Sustained Effect Over 24 Hours

In a Phase I study in healthy participants, branebrutinib achieved rapid and complete BTK occupancy (~100%) after a single 10-mg oral dose, with occupancy sustained over a 24-hour dosing interval despite a short plasma half-life of 1.2–1.7 hours [1][2]. The mean half-life of BTK occupancy decay in multiple-ascending dose panels was 115–154 hours, indicating prolonged pharmacodynamic effect [1]. By comparison, ibrutinib achieves >95% BTK occupancy at 420 mg daily, while acalabrutinib achieves >95% occupancy at 100 mg twice daily [3].

Target engagement Pharmacodynamics BTK occupancy

Oral Bioavailability: Branebrutinib Exhibits High and Consistent Oral Absorption Across Preclinical Species

In multi-species pharmacokinetic studies, branebrutinib demonstrated absolute oral bioavailability of 100% in mice, 74% in rats, 46% in cynomolgus monkeys, and 81% in dogs [1]. The compound is rapidly absorbed with Tmax of 0.58–1.0 hour across species and low total body plasma clearance [1]. In contrast, ibrutinib exhibits low and variable oral bioavailability (3.9–23% in preclinical species) due to extensive first-pass metabolism [2], while acalabrutinib shows absolute bioavailability of approximately 25% in humans [3].

Oral bioavailability Pharmacokinetics Preclinical ADME

Intra-Tec Family Selectivity: Branebrutinib Inhibits Tec Family Kinases with Differential Potency vs. Other Covalent BTK Inhibitors

Branebrutinib inhibits BTK (IC50 = 0.1 nM) with 9-fold selectivity over TEC (IC50 = 0.9 nM), 15-fold over BMX (IC50 = 1.5 nM), and 50-fold over TXK (IC50 = 5 nM) [1]. This intra-family selectivity profile differs from ibrutinib, which potently inhibits BTK, ITK, TEC, and BMX with IC50 values of 0.5 nM, 2.2 nM, 78 nM, and 0.8 nM, respectively [2]. Acalabrutinib shows a similar Tec family inhibition pattern but with less potency separation (BTK IC50 = 3 nM; TEC IC50 = 8 nM; BMX IC50 = 16 nM) [3].

Tec family kinases Kinase inhibition profile BTK inhibitor selectivity

In Vivo Efficacy: Branebrutinib Demonstrates Complete Protection in Collagen-Induced Arthritis Model at Low Dose

In a mouse collagen-induced arthritis (CIA) model, branebrutinib administered at 0.5 mg/kg orally provided complete protection against bone destruction and significantly reduced clinical arthritis scores [1]. By comparison, ibrutinib required doses of 3.125–12.5 mg/kg to achieve similar efficacy in CIA models [2], while acalabrutinib showed partial inhibition of arthritis progression at 10 mg/kg BID [3].

Collagen-induced arthritis Autoimmune disease model Preclinical efficacy

Optimal Research and Industrial Application Scenarios for Branebrutinib Based on Quantified Differentiation


Autoimmune Disease Research Requiring High Kinase Selectivity with Minimal Off-Target Activity

Branebrutinib is optimally deployed in preclinical and clinical studies of autoimmune diseases (e.g., rheumatoid arthritis, systemic lupus erythematosus, primary Sjögren's syndrome) where broad kinase inhibition by first-generation BTK inhibitors like ibrutinib introduces confounding off-target effects. Its >5,000-fold selectivity over 240 non-Tec kinases [1] enables researchers to isolate BTK-dependent immunological mechanisms without interference from EGFR, ITK, or HER2 inhibition. This selectivity profile is particularly valuable for mechanistic studies requiring clean pharmacological tools [1].

Pharmacodynamic Studies Requiring Complete and Sustained Target Engagement at Low Doses

Branebrutinib's unique pharmacodynamic profile—100% BTK occupancy after a single 10-mg dose with occupancy half-life of 115–154 hours despite a short 1.2–1.7-hour plasma half-life [2][3]—makes it the preferred choice for studies investigating BTK biology where sustained target inactivation is required without continuous high drug exposure. This disconnect between plasma PK and target occupancy is not observed to the same degree with ibrutinib or acalabrutinib, positioning branebrutinib as a superior tool for occupancy-driven experimental designs [2].

Preclinical Autoimmune Efficacy Studies Requiring Low-Dose Complete Protection

For researchers utilizing mouse collagen-induced arthritis (CIA) or NZB/W lupus-prone models, branebrutinib provides complete protection against bone destruction and reduces proteinuria at 0.5 mg/kg [1]. This 6- to 25-fold lower effective dose compared to ibrutinib and acalabrutinib [1][4][5] translates to reduced compound consumption and lower cost per experiment, while also minimizing potential compound-related toxicity that could confound long-term efficacy studies in autoimmune disease models [1].

Drug-Drug Interaction Assessment Programs with Concomitant Medications

Branebrutinib has been characterized in a comprehensive DDI assessment program, demonstrating weak interactions with CYP2C8 substrates (montelukast Cmax increase 56%, AUC increase 27%) and P-gp substrates (digoxin Cmax increase 57%, AUC increase 21%), with no clinically relevant interactions observed for other major DMEs and transporters [3]. This well-defined DDI profile supports branebrutinib's use in combination therapy studies (e.g., with methotrexate in rheumatoid arthritis) where potential drug interactions must be precisely understood [3].

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